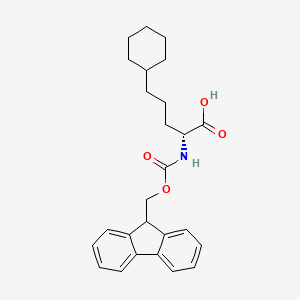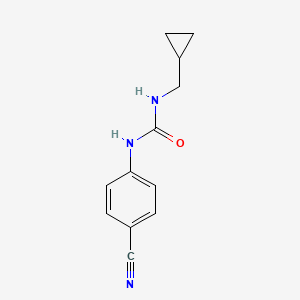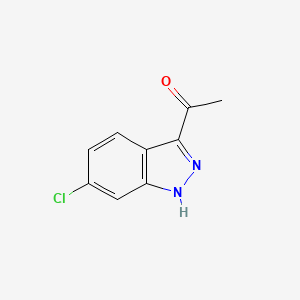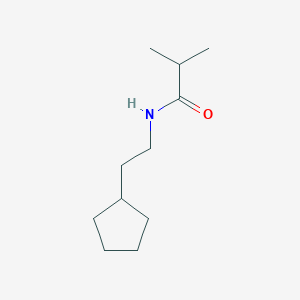
n-(2-Cyclopentylethyl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-Cyclopentylethyl)isobutyramide: is an organic compound belonging to the class of amides It is characterized by the presence of a cyclopentyl group attached to an ethyl chain, which is further connected to an isobutyramide moiety
准备方法
Synthetic Routes and Reaction Conditions:
-
From Isobutyryl Chloride and 2-Cyclopentylethylamine:
Step 1: Isobutyryl chloride is reacted with 2-cyclopentylethylamine in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Step 2: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
-
From Isobutyronitrile and 2-Cyclopentylethylamine:
Step 1: Isobutyronitrile is reacted with 2-cyclopentylethylamine in the presence of a catalyst such as nitrile hydratase.
Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.
Step 2: The product is isolated and purified using techniques like distillation or crystallization.
Industrial Production Methods:
- The industrial production of n-(2-Cyclopentylethyl)isobutyramide typically involves the large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
化学反应分析
Types of Reactions:
-
Oxidation:
- n-(2-Cyclopentylethyl)isobutyramide can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
-
Reduction:
- The compound can be reduced to form primary amines or other reduced derivatives.
Common Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
-
Substitution:
- It can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.
科学研究应用
Chemistry:
- n-(2-Cyclopentylethyl)isobutyramide is used as an intermediate in the synthesis of various organic compounds.
- It serves as a building block in the development of new materials and polymers.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
- It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine:
- This compound is investigated for its potential use in treating various medical conditions, such as infections and inflammatory diseases.
- It is also explored as a potential drug candidate in preclinical studies.
Industry:
- The compound is used in the production of specialty chemicals and advanced materials.
- It finds applications in the manufacture of agrochemicals and other industrial products.
作用机制
- The mechanism by which n-(2-Cyclopentylethyl)isobutyramide exerts its effects involves interactions with specific molecular targets and pathways.
- It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes.
- The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
相似化合物的比较
-
Isobutyramide:
- Similar in structure but lacks the cyclopentyl group.
- Used in the synthesis of various organic compounds and pharmaceuticals.
-
Butyramide:
- Similar in structure but has a butyl group instead of an isobutyl group.
- Used in the production of polymers and other materials.
Uniqueness:
- n-(2-Cyclopentylethyl)isobutyramide is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and biological properties.
- This structural feature may enhance its stability, reactivity, and potential biological activities compared to similar compounds.
属性
分子式 |
C11H21NO |
|---|---|
分子量 |
183.29 g/mol |
IUPAC 名称 |
N-(2-cyclopentylethyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H21NO/c1-9(2)11(13)12-8-7-10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H,12,13) |
InChI 键 |
KYKGBBJEVVTGBB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)NCCC1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


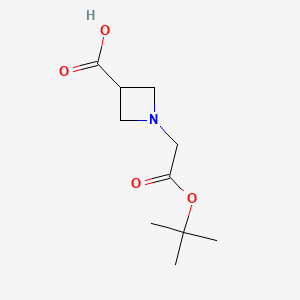


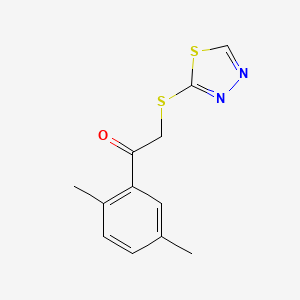
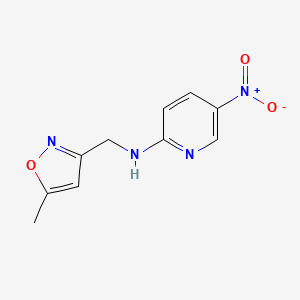
![4-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14895223.png)
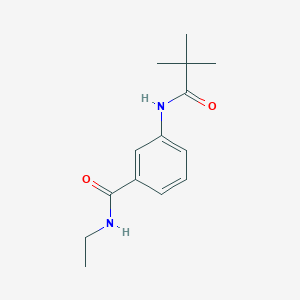

![3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one](/img/structure/B14895248.png)
![N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine](/img/structure/B14895252.png)
![N-[1-(3-fluorophenyl)ethyl]butanamide](/img/structure/B14895256.png)
